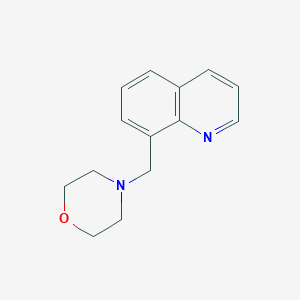
4-(Quinolin-8-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinolin-8-ylmethyl)morpholine, also known as QM, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. QM is a heterocyclic compound that contains a quinoline ring and a morpholine ring. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied.
Mecanismo De Acción
The mechanism of action of 4-(Quinolin-8-ylmethyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(Quinolin-8-ylmethyl)morpholine has been reported to inhibit the activity of topoisomerase II, a DNA-binding enzyme that is essential for cell division. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, 4-(Quinolin-8-ylmethyl)morpholine has been reported to modulate the activity of various receptors and ion channels, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channel.
Biochemical and Physiological Effects:
4-(Quinolin-8-ylmethyl)morpholine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-(Quinolin-8-ylmethyl)morpholine can induce apoptosis, inhibit cell proliferation, and modulate gene expression in cancer cells. It has also been shown to reduce the production of inflammatory mediators in macrophages and other immune cells. In vivo studies have demonstrated that 4-(Quinolin-8-ylmethyl)morpholine can reduce tumor growth and inflammation in animal models. 4-(Quinolin-8-ylmethyl)morpholine has also been shown to improve cognitive function and reduce amyloid-beta accumulation in mouse models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Quinolin-8-ylmethyl)morpholine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using relatively simple methods and purified using standard techniques such as column chromatography. However, 4-(Quinolin-8-ylmethyl)morpholine also has some limitations, including its potential toxicity and limited availability. Further studies are needed to determine the optimal concentration and duration of 4-(Quinolin-8-ylmethyl)morpholine treatment in different experimental systems.
Direcciones Futuras
4-(Quinolin-8-ylmethyl)morpholine has several potential future directions for research. One area of interest is the development of 4-(Quinolin-8-ylmethyl)morpholine-based drugs for the treatment of cancer, neurodegenerative disorders, and other diseases. Another area of interest is the synthesis of 4-(Quinolin-8-ylmethyl)morpholine-based materials for various applications, including sensing, imaging, and catalysis. Further studies are also needed to elucidate the mechanism of action of 4-(Quinolin-8-ylmethyl)morpholine and its interactions with various enzymes and receptors. Finally, studies are needed to determine the safety and efficacy of 4-(Quinolin-8-ylmethyl)morpholine in human clinical trials.
In conclusion, 4-(Quinolin-8-ylmethyl)morpholine is a promising chemical compound with potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-(Quinolin-8-ylmethyl)morpholine and its role in various applications.
Métodos De Síntesis
Several methods have been reported for the synthesis of 4-(Quinolin-8-ylmethyl)morpholine. One of the most common methods involves the reaction of 8-chloroquinoline with morpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 8-formylquinoline with morpholine in the presence of a reducing agent such as sodium borohydride. The yield and purity of 4-(Quinolin-8-ylmethyl)morpholine can be improved by using different solvents, reaction conditions, and purification methods.
Aplicaciones Científicas De Investigación
4-(Quinolin-8-ylmethyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(Quinolin-8-ylmethyl)morpholine has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, 4-(Quinolin-8-ylmethyl)morpholine has been used as a building block for the synthesis of functional materials such as fluorescent dyes and metal-organic frameworks. In analytical chemistry, 4-(Quinolin-8-ylmethyl)morpholine has been used as a fluorescent probe for the detection of metal ions and other analytes.
Propiedades
IUPAC Name |
4-(quinolin-8-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-12-5-2-6-15-14(12)13(4-1)11-16-7-9-17-10-8-16/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNWNXMJJPPZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinolin-8-ylmethyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde](/img/structure/B7464257.png)
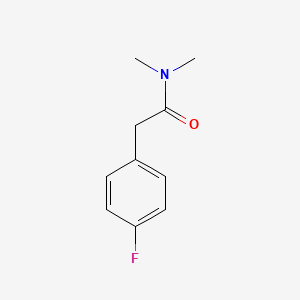
![3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7464275.png)
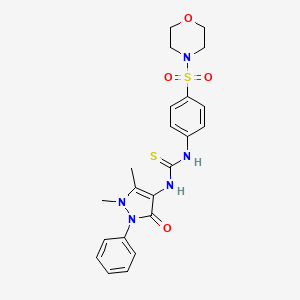
![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)

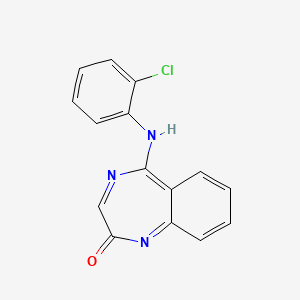
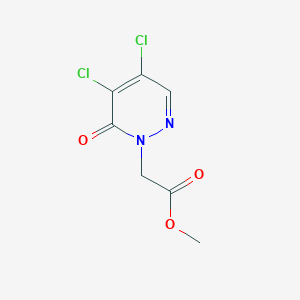
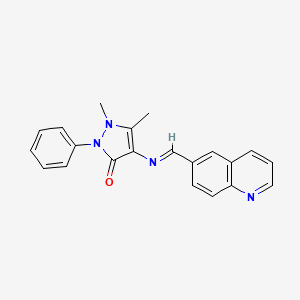
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)